molecular formula C16H16INO2 B246261 N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide

N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide

Katalognummer B246261
Molekulargewicht: 381.21 g/mol
InChI-Schlüssel: GQFKVVQTUSCWHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide, also known as EIIB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EIIB is a small molecule that has been shown to possess anticancer and anti-inflammatory properties.

Wirkmechanismus

N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide exerts its anticancer and anti-inflammatory effects through multiple mechanisms. It has been shown to inhibit the activity of several key enzymes involved in cancer cell growth and inflammation, including COX-2 and MMP-9. Additionally, N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide has been shown to activate the p53 pathway, which plays a crucial role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor growth. It also possesses anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases. However, further research is needed to fully understand the biochemical and physiological effects of N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide has several advantages for laboratory experiments. It is a small molecule that can easily penetrate cell membranes, making it an effective tool for studying intracellular signaling pathways. Additionally, its anticancer and anti-inflammatory properties make it a potential candidate for drug development. However, one limitation of N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide is its relatively low solubility, which may affect its bioavailability and efficacy.

Zukünftige Richtungen

There are several potential future directions for research on N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide. One area of interest is the development of N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide and its effects on various signaling pathways. Finally, research on the optimization of the synthesis method for N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide may lead to the development of more efficient and cost-effective methods for producing this compound.

Synthesemethoden

N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide is synthesized through a multi-step process involving the reaction of 2-methoxybenzoic acid with thionyl chloride to produce 2-methoxybenzoyl chloride. This intermediate is then reacted with 2-ethyl-4-iodoaniline to produce N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide.

Wissenschaftliche Forschungsanwendungen

N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic properties. Its anticancer properties have been demonstrated in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models. Additionally, N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Eigenschaften

Molekularformel

C16H16INO2

Molekulargewicht

381.21 g/mol

IUPAC-Name

N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide

InChI

InChI=1S/C16H16INO2/c1-3-11-10-12(17)8-9-14(11)18-16(19)13-6-4-5-7-15(13)20-2/h4-10H,3H2,1-2H3,(H,18,19)

InChI-Schlüssel

GQFKVVQTUSCWHB-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=C1)I)NC(=O)C2=CC=CC=C2OC

Kanonische SMILES

CCC1=C(C=CC(=C1)I)NC(=O)C2=CC=CC=C2OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.